(E/Z)-HA155

Beschreibung

Eigenschaften

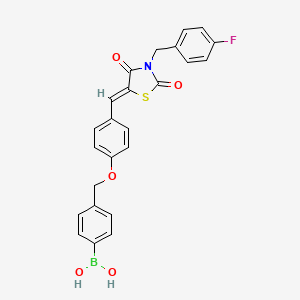

IUPAC Name |

[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BFNO5S/c26-20-9-3-17(4-10-20)14-27-23(28)22(33-24(27)29)13-16-5-11-21(12-6-16)32-15-18-1-7-19(8-2-18)25(30)31/h1-13,30-31H,14-15H2/b22-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWUZCBSWABPMR-XKZIYDEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BFNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676768 | |

| Record name | [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229652-21-4 | |

| Record name | [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to HA155 and the Signaling Paradigms of GPR40/FFAR1 and GPR120/FFAR4

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial analysis indicates a potential conflation of compound identity and biological target. Publicly available scientific literature identifies HA155 (CAS: 1229652-22-5) as a potent inhibitor of autotaxin. The requested focus on HA155 as a dual agonist for GPR40/FFAR1 and GPR120/FFAR4 is not supported by current data. This guide will first detail the established chemical structure and properties of the autotaxin inhibitor HA155. Subsequently, it will provide an in-depth overview of the signaling pathways and experimental evaluation of GPR40 and GPR120 agonists, which are distinct therapeutic targets.

Part 1: The Chemical Profile of (E/Z)-HA155, an Autotaxin Inhibitor

This compound is a boronic acid-based compound recognized as a potent inhibitor of autotaxin (ATX), a secreted enzyme crucial for generating the signaling lipid lysophosphatidic acid (LPA).[1][2] Its mechanism involves the selective binding to the catalytic threonine residue within the active site of autotaxin.[2][3] The designation "(E/Z)" refers to the geometric isomerism arising from the double bond in the 5-thiazolidinylidene ring of the molecule.[4][5] Commercially, HA155 is often supplied as a mixture of these E/Z isomers.[1]

Chemical Structure and Properties of HA155

The chemical structure of HA155 features a 4-fluorophenyl methyl group attached to a 2,4-dioxo-5-thiazolidinylidene core, which is linked via a methylidene bridge to a phenoxymethyl (B101242) phenyl boronic acid moiety.

Chemical Name: B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid.[1]

Table 1: Physicochemical Properties of HA155

| Property | Value | Source |

|---|---|---|

| CAS Number | 1229652-22-5 | [1] |

| Molecular Formula | C₂₄H₁₉BFNO₅S | [1] |

| Molecular Weight | 463.3 g/mol | [1] |

| Appearance | A crystalline solid | N/A |

| Purity | ≥95% (mixture of isomers) | [1] |

| IC₅₀ (Autotaxin) | 5.7 nM | [2][3] |

| Solubility | DMF: 50 mg/ml; DMSO: 30 mg/ml | [1] |

| SMILES | FC1=CC=C(CN2C(/C(SC2=O)=C/C3=CC=C(OCC4=CC=C(B(O)O)C=C4)C=C3)=O)C=C1 | [1] |

| InChI Key | BRWUZCBSWABPMR-XKZIYDEJSA-N |[1] |

(E/Z) Stereoisomerism

Geometric isomerism in HA155 occurs at the exocyclic double bond of the thiazolidinylidene ring due to restricted rotation.[4][5] The "E" (entgegen, opposite) and "Z" (zusammen, together) configurations are determined by assigning priorities to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) rules.

References

An In-depth Technical Guide to HA155 and the Signaling Paradigms of GPR40/FFAR1 and GPR120/FFAR4

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial analysis indicates a potential conflation of compound identity and biological target. Publicly available scientific literature identifies HA155 (CAS: 1229652-22-5) as a potent inhibitor of autotaxin. The requested focus on HA155 as a dual agonist for GPR40/FFAR1 and GPR120/FFAR4 is not supported by current data. This guide will first detail the established chemical structure and properties of the autotaxin inhibitor HA155. Subsequently, it will provide an in-depth overview of the signaling pathways and experimental evaluation of GPR40 and GPR120 agonists, which are distinct therapeutic targets.

Part 1: The Chemical Profile of (E/Z)-HA155, an Autotaxin Inhibitor

This compound is a boronic acid-based compound recognized as a potent inhibitor of autotaxin (ATX), a secreted enzyme crucial for generating the signaling lipid lysophosphatidic acid (LPA).[1][2] Its mechanism involves the selective binding to the catalytic threonine residue within the active site of autotaxin.[2][3] The designation "(E/Z)" refers to the geometric isomerism arising from the double bond in the 5-thiazolidinylidene ring of the molecule.[4][5] Commercially, HA155 is often supplied as a mixture of these E/Z isomers.[1]

Chemical Structure and Properties of HA155

The chemical structure of HA155 features a 4-fluorophenyl methyl group attached to a 2,4-dioxo-5-thiazolidinylidene core, which is linked via a methylidene bridge to a phenoxymethyl phenyl boronic acid moiety.

Chemical Name: B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid.[1]

Table 1: Physicochemical Properties of HA155

| Property | Value | Source |

|---|---|---|

| CAS Number | 1229652-22-5 | [1] |

| Molecular Formula | C₂₄H₁₉BFNO₅S | [1] |

| Molecular Weight | 463.3 g/mol | [1] |

| Appearance | A crystalline solid | N/A |

| Purity | ≥95% (mixture of isomers) | [1] |

| IC₅₀ (Autotaxin) | 5.7 nM | [2][3] |

| Solubility | DMF: 50 mg/ml; DMSO: 30 mg/ml | [1] |

| SMILES | FC1=CC=C(CN2C(/C(SC2=O)=C/C3=CC=C(OCC4=CC=C(B(O)O)C=C4)C=C3)=O)C=C1 | [1] |

| InChI Key | BRWUZCBSWABPMR-XKZIYDEJSA-N |[1] |

(E/Z) Stereoisomerism

Geometric isomerism in HA155 occurs at the exocyclic double bond of the thiazolidinylidene ring due to restricted rotation.[4][5] The "E" (entgegen, opposite) and "Z" (zusammen, together) configurations are determined by assigning priorities to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) rules.

References

(E/Z)-HA155 synthesis and characterization

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

(E/Z)-HA155 synthesis and characterization

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

(E/Z)-HA155: A Technical Guide to its Biological Activity in Melanoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-HA155, a novel thiazole (B1198619) benzensulfonamide derivative, has emerged as a promising anti-cancer agent, particularly for the treatment of melanoma.[1] This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, quantitative effects on melanoma cells, and detailed experimental protocols for its study.

Mechanism of Action: Induction of Endoplasmic Reticulum Stress

This compound exerts its anti-melanoma effects by targeting the endoplasmic reticulum (ER) stress response, a key pathway in cellular homeostasis.[2] The primary molecular target of this compound is the 78-kilodalton glucose-regulated protein (GRP78), also known as BiP or HSPA5, a master regulator of the unfolded protein response (UPR).[2][3] By binding to and inhibiting the ATPase activity of GRP78, this compound disrupts protein folding and triggers the UPR.[2][3]

This induction of ER stress leads to the activation of the PERK-eIF2α-ATF4 signaling pathway.[4] Persistent ER stress ultimately culminates in melanoma cell death through the concomitant induction of apoptosis and autophagy.[3][5] A notable characteristic of this compound is its selective cytotoxicity towards cancer cells, with minimal adverse effects on normal cells.[1]

Quantitative Data Presentation

The following tables summarize the quantitative biological activity of this compound in various melanoma cell lines.

Table 1: Cell Viability (IC50 Values)

| Cell Line | IC50 (µM) | Assay Conditions | Reference |

| A375 | 1 - 2.5 | 24 hours treatment | [2] |

Table 2: Apoptosis Analysis (Flow Cytometry)

| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | Total Apoptotic Cells | Assay Conditions | Reference |

| WM983A | DMSO (Control) | 5.74% | 5.74% | 14h starvation, 48h treatment | [5] | |

| WM983A | 10 µM this compound | 5.74% | 5.74% | 14h starvation, 48h treatment | [5] |

Note: The study by Beke et al. (2021) suggests that the apoptotic effect of HA155 is significant only under long-term starvation conditions.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on melanoma cell viability.[4][6][7]

Materials:

-

Melanoma cell lines (e.g., A375, SK-MEL-28, 501Mel)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

-

After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on standard Annexin V staining procedures to quantify apoptosis by flow cytometry.[8][9]

Materials:

-

Melanoma cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed and treat melanoma cells with this compound as desired in 6-well plates.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) for setting up compensation and gates.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blot Analysis of UPR Proteins

This protocol provides a general framework for detecting the phosphorylation of PERK and the expression of ATF4.[1]

Materials:

-

Melanoma cells treated with this compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-ATF4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Signaling Pathway of this compound Action

References

- 1. New drug HA15 reduced viability of melanoma cells, researchers say - ecancer [ecancer.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression of PERK-eIF2α-ATF4 pathway signaling protein in the progression of hepatic fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Endoplasmic Reticulum Stress Response Mediated by the PERK-eIF2α-ATF4 Pathway Is Involved in Osteoblast Differentiation Induced by BMP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice [mdpi.com]

- 9. researchgate.net [researchgate.net]

(E/Z)-HA155: A Technical Guide to its Biological Activity in Melanoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-HA155, a novel thiazole benzensulfonamide derivative, has emerged as a promising anti-cancer agent, particularly for the treatment of melanoma.[1] This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, quantitative effects on melanoma cells, and detailed experimental protocols for its study.

Mechanism of Action: Induction of Endoplasmic Reticulum Stress

This compound exerts its anti-melanoma effects by targeting the endoplasmic reticulum (ER) stress response, a key pathway in cellular homeostasis.[2] The primary molecular target of this compound is the 78-kilodalton glucose-regulated protein (GRP78), also known as BiP or HSPA5, a master regulator of the unfolded protein response (UPR).[2][3] By binding to and inhibiting the ATPase activity of GRP78, this compound disrupts protein folding and triggers the UPR.[2][3]

This induction of ER stress leads to the activation of the PERK-eIF2α-ATF4 signaling pathway.[4] Persistent ER stress ultimately culminates in melanoma cell death through the concomitant induction of apoptosis and autophagy.[3][5] A notable characteristic of this compound is its selective cytotoxicity towards cancer cells, with minimal adverse effects on normal cells.[1]

Quantitative Data Presentation

The following tables summarize the quantitative biological activity of this compound in various melanoma cell lines.

Table 1: Cell Viability (IC50 Values)

| Cell Line | IC50 (µM) | Assay Conditions | Reference |

| A375 | 1 - 2.5 | 24 hours treatment | [2] |

Table 2: Apoptosis Analysis (Flow Cytometry)

| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | Total Apoptotic Cells | Assay Conditions | Reference |

| WM983A | DMSO (Control) | 5.74% | 5.74% | 14h starvation, 48h treatment | [5] | |

| WM983A | 10 µM this compound | 5.74% | 5.74% | 14h starvation, 48h treatment | [5] |

Note: The study by Beke et al. (2021) suggests that the apoptotic effect of HA155 is significant only under long-term starvation conditions.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on melanoma cell viability.[4][6][7]

Materials:

-

Melanoma cell lines (e.g., A375, SK-MEL-28, 501Mel)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

-

After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on standard Annexin V staining procedures to quantify apoptosis by flow cytometry.[8][9]

Materials:

-

Melanoma cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed and treat melanoma cells with this compound as desired in 6-well plates.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) for setting up compensation and gates.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blot Analysis of UPR Proteins

This protocol provides a general framework for detecting the phosphorylation of PERK and the expression of ATF4.[1]

Materials:

-

Melanoma cells treated with this compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-ATF4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Signaling Pathway of this compound Action

References

- 1. New drug HA15 reduced viability of melanoma cells, researchers say - ecancer [ecancer.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression of PERK-eIF2α-ATF4 pathway signaling protein in the progression of hepatic fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Endoplasmic Reticulum Stress Response Mediated by the PERK-eIF2α-ATF4 Pathway Is Involved in Osteoblast Differentiation Induced by BMP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice [mdpi.com]

- 9. researchgate.net [researchgate.net]

(E/Z)-HA155: A Technical Guide to a Novel GRP78/BiP Inhibitor for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-HA155 is a novel small molecule inhibitor targeting the 78-kDa glucose-regulated protein (GRP78), also known as BiP or HSPA5, a key chaperone in the endoplasmic reticulum (ER). By disrupting GRP78's function, HA155 induces chronic ER stress, leading to the activation of the Unfolded Protein Response (UPR) and subsequent induction of apoptosis and autophagy in cancer cells. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental protocols related to this compound, presenting quantitative data and visualizing key pathways to facilitate further research and drug development efforts in oncology.

Discovery and Background

This compound was identified as a potent and specific inhibitor of GRP78, a central regulator of ER homeostasis.[1] Cancer cells often exhibit elevated levels of GRP78 to cope with the increased demand for protein folding and to survive the stressful tumor microenvironment. This reliance on GRP78 makes it an attractive therapeutic target. HA155 was developed to exploit this vulnerability, demonstrating significant anti-cancer activity in various preclinical models.[2][3] It has shown efficacy in melanoma, multiple myeloma, lung cancer, and adrenocortical carcinoma cell lines, and has been shown to overcome resistance to conventional therapies.[2][3][4]

Chemical Synthesis

While a specific, detailed synthesis protocol for this compound is not publicly available, its structure as a thiazole (B1198619) sulfonamide derivative suggests a synthetic route analogous to other compounds in this class. The general approach likely involves the following key steps:

-

Synthesis of the Thiazole Core: This can be achieved through a Hantzsch thiazole synthesis or a related cyclization reaction involving a thioamide and an α-haloketone.

-

Introduction of the Sulfonamide Moiety: The thiazole core is then functionalized with a sulfonyl chloride, which is subsequently reacted with an appropriate amine to form the sulfonamide.

-

Isomer Separation: The final product is a mixture of (E) and (Z) isomers, which can be separated using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Mechanism of Action

This compound primarily functions by inhibiting the ATPase activity of GRP78.[1] This inhibition disrupts the chaperone's ability to properly fold and process proteins within the ER, leading to an accumulation of unfolded and misfolded proteins, a condition known as ER stress. The cell attempts to mitigate this stress by activating the Unfolded Protein Response (UPR).

The UPR is a complex signaling network initiated by three ER-transmembrane sensors:

-

PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, including that of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in apoptosis, such as C/EBP homologous protein (CHOP).

-

IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α possesses both kinase and endoribonuclease activity. It splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

-

ATF6 (Activating Transcription Factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its active cytosolic domain. This fragment then moves to the nucleus to activate the transcription of genes encoding ER chaperones and components of the ERAD machinery.

By inducing chronic and unresolved ER stress, HA155 pushes the UPR from a pro-survival to a pro-apoptotic state, ultimately leading to cancer cell death.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| A375 | Melanoma | 1 - 2.5 | Not Specified | [1] |

| NCI-H929 | Multiple Myeloma | 2 - 32 | CCK-8 | [2] |

| U266 | Multiple Myeloma | 2 - 32 | CCK-8 | [2] |

| A549 | Lung Cancer | Varies (Dose-dependent) | CCK-8 | [4] |

| H460 | Lung Cancer | Varies (Dose-dependent) | CCK-8 | [4] |

| H1975 | Lung Cancer | Varies (Dose-dependent) | CCK-8 | [4] |

| H295R | Adrenocortical Carcinoma | Inhibits proliferation | Not Specified | [5] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Dosage | Administration Route | Outcome | Reference |

| Melanoma | Mouse | 0.7 mg/mouse/day | Intratumoral | Inhibited tumor development | [1] |

| Malignant Pleural Mesothelioma | Mouse | 0.7 mg/mouse | Intraperitoneal | Suppressed tumor growth | [1] |

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted HA155 solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest HA155 concentration).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control.

-

Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

Western Blot Analysis of UPR and Apoptosis Markers

This protocol is used to detect changes in the expression of key proteins involved in the UPR and apoptosis pathways.

Materials:

-

Treated and untreated cell lysates

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways

References

(E/Z)-HA155: A Technical Guide to a Novel GRP78/BiP Inhibitor for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-HA155 is a novel small molecule inhibitor targeting the 78-kDa glucose-regulated protein (GRP78), also known as BiP or HSPA5, a key chaperone in the endoplasmic reticulum (ER). By disrupting GRP78's function, HA155 induces chronic ER stress, leading to the activation of the Unfolded Protein Response (UPR) and subsequent induction of apoptosis and autophagy in cancer cells. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental protocols related to this compound, presenting quantitative data and visualizing key pathways to facilitate further research and drug development efforts in oncology.

Discovery and Background

This compound was identified as a potent and specific inhibitor of GRP78, a central regulator of ER homeostasis.[1] Cancer cells often exhibit elevated levels of GRP78 to cope with the increased demand for protein folding and to survive the stressful tumor microenvironment. This reliance on GRP78 makes it an attractive therapeutic target. HA155 was developed to exploit this vulnerability, demonstrating significant anti-cancer activity in various preclinical models.[2][3] It has shown efficacy in melanoma, multiple myeloma, lung cancer, and adrenocortical carcinoma cell lines, and has been shown to overcome resistance to conventional therapies.[2][3][4]

Chemical Synthesis

While a specific, detailed synthesis protocol for this compound is not publicly available, its structure as a thiazole sulfonamide derivative suggests a synthetic route analogous to other compounds in this class. The general approach likely involves the following key steps:

-

Synthesis of the Thiazole Core: This can be achieved through a Hantzsch thiazole synthesis or a related cyclization reaction involving a thioamide and an α-haloketone.

-

Introduction of the Sulfonamide Moiety: The thiazole core is then functionalized with a sulfonyl chloride, which is subsequently reacted with an appropriate amine to form the sulfonamide.

-

Isomer Separation: The final product is a mixture of (E) and (Z) isomers, which can be separated using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Mechanism of Action

This compound primarily functions by inhibiting the ATPase activity of GRP78.[1] This inhibition disrupts the chaperone's ability to properly fold and process proteins within the ER, leading to an accumulation of unfolded and misfolded proteins, a condition known as ER stress. The cell attempts to mitigate this stress by activating the Unfolded Protein Response (UPR).

The UPR is a complex signaling network initiated by three ER-transmembrane sensors:

-

PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, including that of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in apoptosis, such as C/EBP homologous protein (CHOP).

-

IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α possesses both kinase and endoribonuclease activity. It splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

-

ATF6 (Activating Transcription Factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its active cytosolic domain. This fragment then moves to the nucleus to activate the transcription of genes encoding ER chaperones and components of the ERAD machinery.

By inducing chronic and unresolved ER stress, HA155 pushes the UPR from a pro-survival to a pro-apoptotic state, ultimately leading to cancer cell death.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| A375 | Melanoma | 1 - 2.5 | Not Specified | [1] |

| NCI-H929 | Multiple Myeloma | 2 - 32 | CCK-8 | [2] |

| U266 | Multiple Myeloma | 2 - 32 | CCK-8 | [2] |

| A549 | Lung Cancer | Varies (Dose-dependent) | CCK-8 | [4] |

| H460 | Lung Cancer | Varies (Dose-dependent) | CCK-8 | [4] |

| H1975 | Lung Cancer | Varies (Dose-dependent) | CCK-8 | [4] |

| H295R | Adrenocortical Carcinoma | Inhibits proliferation | Not Specified | [5] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Dosage | Administration Route | Outcome | Reference |

| Melanoma | Mouse | 0.7 mg/mouse/day | Intratumoral | Inhibited tumor development | [1] |

| Malignant Pleural Mesothelioma | Mouse | 0.7 mg/mouse | Intraperitoneal | Suppressed tumor growth | [1] |

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted HA155 solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest HA155 concentration).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control.

-

Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

Western Blot Analysis of UPR and Apoptosis Markers

This protocol is used to detect changes in the expression of key proteins involved in the UPR and apoptosis pathways.

Materials:

-

Treated and untreated cell lysates

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways

References

(E/Z)-HA155 IUPAC name and CAS number

An In-Depth Technical Guide to (E/Z)-HA155: An Autotaxin Inhibitor

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the potent autotaxin inhibitor, this compound, including its chemical identity, mechanism of action, and relevant experimental data and protocols.

Chemical Identity and Properties

This compound is a potent, selective inhibitor of autotaxin (ATX), a key enzyme in the production of lysophosphatidic acid (LPA).

| Identifier | Value |

| IUPAC Name | B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid[1] |

| CAS Number | 1229652-22-5[1] |

| Molecular Formula | C24H19BFNO5S |

| Molecular Weight | 463.29 g/mol |

| Synonyms | HA155, Autotaxin Inhibitor IV |

Mechanism of Action

This compound functions as a competitive inhibitor of autotaxin. The boronic acid moiety of HA155 forms a covalent bond with the catalytic threonine residue (Thr210) in the active site of ATX.[2] This interaction blocks the lysophospholipase D activity of ATX, thereby inhibiting the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA).[3][4][5][6]

Quantitative Data

The inhibitory activity of this compound has been quantified in various studies.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 5.7 nM | Inhibition of autotaxin activity | [7] |

| Inhibition of LPA production | Dose-dependent | Thrombin-stimulated human platelets |

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized protocols based on methodologies described in the literature for assessing autotaxin inhibition.

In Vitro Autotaxin Inhibition Assay

This protocol outlines a typical procedure for measuring the inhibitory activity of compounds like this compound against autotaxin in a cell-free system.

Materials:

-

Recombinant human autotaxin

-

Lysophosphatidylcholine (LPC) substrate

-

This compound or other test inhibitors

-

Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2, MgCl2, and BSA)

-

Detection reagents for choline (B1196258) or phosphate

Procedure:

-

Prepare a solution of the test inhibitor (this compound) at various concentrations.

-

In a microplate, add the recombinant autotaxin to the assay buffer.

-

Add the test inhibitor solution to the wells containing autotaxin and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for binding.

-

Initiate the enzymatic reaction by adding the LPC substrate to the wells.

-

Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

-

Measure the amount of product formed (choline or phosphate) using a suitable detection method (e.g., colorimetric or fluorescent assay).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Inhibition of LPA Production in Human Platelets

This protocol describes a method to assess the effect of this compound on LPA production in a cellular context.

Materials:

-

Human platelet-rich plasma (PRP)

-

Thrombin

-

This compound

-

Buffer for platelet washing and resuspension

-

Reagents for lipid extraction

-

LC-MS/MS system for LPA quantification

Procedure:

-

Isolate human platelets from PRP by centrifugation and wash them.

-

Resuspend the platelets in a suitable buffer.

-

Pre-incubate the platelet suspension with various concentrations of this compound for a specific time (e.g., 15 minutes) at 37°C.

-

Stimulate the platelets with thrombin to induce LPA production.

-

After a defined incubation period (e.g., 10 minutes), stop the reaction by adding an ice-cold quenching solution.

-

Extract the lipids from the platelet suspension using a suitable organic solvent system (e.g., Bligh-Dyer extraction).

-

Quantify the levels of different LPA species in the lipid extracts using a validated LC-MS/MS method.

-

Compare the LPA levels in the inhibitor-treated samples to those in the vehicle-treated control to determine the extent of inhibition.

Signaling Pathways and Workflows

Visual representations of the signaling pathway and experimental workflows can aid in understanding the broader context of this compound's function.

Caption: The Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling pathway.

Caption: A typical experimental workflow for in vitro testing of autotaxin inhibitors.

References

- 1. medkoo.com [medkoo.com]

- 2. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. wjgnet.com [wjgnet.com]

- 5. researchgate.net [researchgate.net]

- 6. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

(E/Z)-HA155 IUPAC name and CAS number

An In-Depth Technical Guide to (E/Z)-HA155: An Autotaxin Inhibitor

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the potent autotaxin inhibitor, this compound, including its chemical identity, mechanism of action, and relevant experimental data and protocols.

Chemical Identity and Properties

This compound is a potent, selective inhibitor of autotaxin (ATX), a key enzyme in the production of lysophosphatidic acid (LPA).

| Identifier | Value |

| IUPAC Name | B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid[1] |

| CAS Number | 1229652-22-5[1] |

| Molecular Formula | C24H19BFNO5S |

| Molecular Weight | 463.29 g/mol |

| Synonyms | HA155, Autotaxin Inhibitor IV |

Mechanism of Action

This compound functions as a competitive inhibitor of autotaxin. The boronic acid moiety of HA155 forms a covalent bond with the catalytic threonine residue (Thr210) in the active site of ATX.[2] This interaction blocks the lysophospholipase D activity of ATX, thereby inhibiting the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA).[3][4][5][6]

Quantitative Data

The inhibitory activity of this compound has been quantified in various studies.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 5.7 nM | Inhibition of autotaxin activity | [7] |

| Inhibition of LPA production | Dose-dependent | Thrombin-stimulated human platelets |

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized protocols based on methodologies described in the literature for assessing autotaxin inhibition.

In Vitro Autotaxin Inhibition Assay

This protocol outlines a typical procedure for measuring the inhibitory activity of compounds like this compound against autotaxin in a cell-free system.

Materials:

-

Recombinant human autotaxin

-

Lysophosphatidylcholine (LPC) substrate

-

This compound or other test inhibitors

-

Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2, MgCl2, and BSA)

-

Detection reagents for choline or phosphate

Procedure:

-

Prepare a solution of the test inhibitor (this compound) at various concentrations.

-

In a microplate, add the recombinant autotaxin to the assay buffer.

-

Add the test inhibitor solution to the wells containing autotaxin and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for binding.

-

Initiate the enzymatic reaction by adding the LPC substrate to the wells.

-

Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

-

Measure the amount of product formed (choline or phosphate) using a suitable detection method (e.g., colorimetric or fluorescent assay).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Inhibition of LPA Production in Human Platelets

This protocol describes a method to assess the effect of this compound on LPA production in a cellular context.

Materials:

-

Human platelet-rich plasma (PRP)

-

Thrombin

-

This compound

-

Buffer for platelet washing and resuspension

-

Reagents for lipid extraction

-

LC-MS/MS system for LPA quantification

Procedure:

-

Isolate human platelets from PRP by centrifugation and wash them.

-

Resuspend the platelets in a suitable buffer.

-

Pre-incubate the platelet suspension with various concentrations of this compound for a specific time (e.g., 15 minutes) at 37°C.

-

Stimulate the platelets with thrombin to induce LPA production.

-

After a defined incubation period (e.g., 10 minutes), stop the reaction by adding an ice-cold quenching solution.

-

Extract the lipids from the platelet suspension using a suitable organic solvent system (e.g., Bligh-Dyer extraction).

-

Quantify the levels of different LPA species in the lipid extracts using a validated LC-MS/MS method.

-

Compare the LPA levels in the inhibitor-treated samples to those in the vehicle-treated control to determine the extent of inhibition.

Signaling Pathways and Workflows

Visual representations of the signaling pathway and experimental workflows can aid in understanding the broader context of this compound's function.

Caption: The Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling pathway.

Caption: A typical experimental workflow for in vitro testing of autotaxin inhibitors.

References

- 1. medkoo.com [medkoo.com]

- 2. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. wjgnet.com [wjgnet.com]

- 5. researchgate.net [researchgate.net]

- 6. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

(E/Z)-HA155: A Technical Overview of a Potent Autotaxin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA155 is a potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation. As a result, inhibitors of this pathway, such as HA155, are valuable research tools and potential therapeutic agents for conditions like cancer, fibrosis, and inflammatory diseases. HA155 exists as (E) and (Z) geometric isomers, and while their distinct biological activities are of significant interest, detailed public access to their specific spectroscopic data remains limited.

Spectroscopic Data

A comprehensive search of publicly available scientific literature and databases did not yield detailed, separated spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for the individual (E)- and (Z)-isomers of HA155. While general information regarding HA155's chemical formula (C₂₄H₁₉BFNO₅S), exact mass (463.1061), and molecular weight (463.29) is available, specific peak lists, spectra, and detailed experimental conditions for the characterization of each isomer are not provided in the accessible resources.

The differentiation and characterization of (E) and (Z) isomers are crucial for understanding their respective binding affinities, potencies, and overall pharmacological profiles. Researchers in possession of these isomers would typically perform the following spectroscopic analyses:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the geometry of the double bond in each isomer. Key differentiating features would likely be observed in the chemical shifts of the vinylic proton and adjacent carbon atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition and exact mass of each isomer. Fragmentation patterns could also provide structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy would help identify the functional groups present in the molecule, such as the boronic acid, carbonyl, and aromatic moieties. Subtle differences in the fingerprint region might distinguish the two isomers.

Due to the absence of specific data, we are unable to provide the requested tables of quantitative spectroscopic information for (E)- and (Z)-HA155 at this time.

Experimental Protocols

Autotaxin-LPA Signaling Pathway

HA155 exerts its biological effects by inhibiting autotaxin, thereby blocking the synthesis of LPA and attenuating its downstream signaling. The following diagram illustrates the core components of the ATX-LPA signaling pathway.

As depicted in Figure 1, the signaling cascade begins in the extracellular space where autotaxin, a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA). HA155 acts as a competitive inhibitor of ATX, preventing this conversion. The newly synthesized LPA then binds to and activates a family of G protein-coupled receptors (GPCRs) known as LPA receptors (LPAR1-6) on the cell surface. This binding event triggers the coupling and activation of intracellular G proteins (Gq/11, Gi/o, and G12/13). These activated G proteins, in turn, initiate a variety of downstream signaling cascades, including the phospholipase C (PLC), PI3K/Akt, and RhoA pathways. Ultimately, the activation of these intracellular pathways leads to diverse cellular responses such as cell proliferation, migration, and survival. By inhibiting ATX, HA155 effectively reduces the production of LPA, thereby dampening these downstream signaling events.

Conclusion

This compound is a significant molecular probe for studying the physiological and pathological roles of the Autotaxin-LPA signaling axis. While the lack of publicly available, detailed spectroscopic data for the individual (E) and (Z) isomers presents a challenge for in-depth structure-activity relationship studies, the established role of HA155 as a potent ATX inhibitor underscores its importance in the field of drug discovery and chemical biology. Further research and publication of detailed synthetic and analytical procedures for these isomers would be highly beneficial to the scientific community.

(E/Z)-HA155: A Technical Overview of a Potent Autotaxin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA155 is a potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation. As a result, inhibitors of this pathway, such as HA155, are valuable research tools and potential therapeutic agents for conditions like cancer, fibrosis, and inflammatory diseases. HA155 exists as (E) and (Z) geometric isomers, and while their distinct biological activities are of significant interest, detailed public access to their specific spectroscopic data remains limited.

Spectroscopic Data

A comprehensive search of publicly available scientific literature and databases did not yield detailed, separated spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for the individual (E)- and (Z)-isomers of HA155. While general information regarding HA155's chemical formula (C₂₄H₁₉BFNO₅S), exact mass (463.1061), and molecular weight (463.29) is available, specific peak lists, spectra, and detailed experimental conditions for the characterization of each isomer are not provided in the accessible resources.

The differentiation and characterization of (E) and (Z) isomers are crucial for understanding their respective binding affinities, potencies, and overall pharmacological profiles. Researchers in possession of these isomers would typically perform the following spectroscopic analyses:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the geometry of the double bond in each isomer. Key differentiating features would likely be observed in the chemical shifts of the vinylic proton and adjacent carbon atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition and exact mass of each isomer. Fragmentation patterns could also provide structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy would help identify the functional groups present in the molecule, such as the boronic acid, carbonyl, and aromatic moieties. Subtle differences in the fingerprint region might distinguish the two isomers.

Due to the absence of specific data, we are unable to provide the requested tables of quantitative spectroscopic information for (E)- and (Z)-HA155 at this time.

Experimental Protocols

Autotaxin-LPA Signaling Pathway

HA155 exerts its biological effects by inhibiting autotaxin, thereby blocking the synthesis of LPA and attenuating its downstream signaling. The following diagram illustrates the core components of the ATX-LPA signaling pathway.

As depicted in Figure 1, the signaling cascade begins in the extracellular space where autotaxin, a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA). HA155 acts as a competitive inhibitor of ATX, preventing this conversion. The newly synthesized LPA then binds to and activates a family of G protein-coupled receptors (GPCRs) known as LPA receptors (LPAR1-6) on the cell surface. This binding event triggers the coupling and activation of intracellular G proteins (Gq/11, Gi/o, and G12/13). These activated G proteins, in turn, initiate a variety of downstream signaling cascades, including the phospholipase C (PLC), PI3K/Akt, and RhoA pathways. Ultimately, the activation of these intracellular pathways leads to diverse cellular responses such as cell proliferation, migration, and survival. By inhibiting ATX, HA155 effectively reduces the production of LPA, thereby dampening these downstream signaling events.

Conclusion

This compound is a significant molecular probe for studying the physiological and pathological roles of the Autotaxin-LPA signaling axis. While the lack of publicly available, detailed spectroscopic data for the individual (E) and (Z) isomers presents a challenge for in-depth structure-activity relationship studies, the established role of HA155 as a potent ATX inhibitor underscores its importance in the field of drug discovery and chemical biology. Further research and publication of detailed synthetic and analytical procedures for these isomers would be highly beneficial to the scientific community.

In Silico Modeling and Docking Studies of (E/Z)-HA155: A Review of Publicly Available Data

Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available for a compound designated as "(E/Z)-HA155." Consequently, a detailed technical guide on its in silico modeling, docking studies, mechanism of action, and associated signaling pathways cannot be provided at this time.

The search terms used, including "this compound in silico modeling," "this compound molecular docking studies," "this compound mechanism of action," "this compound signaling pathway," and "this compound experimental protocols," did not yield any relevant results pertaining to this specific molecule. This suggests that "this compound" may be a compound that is:

-

Internal to a specific research institution or company and has not yet been disclosed in public literature.

-

Designated by a different public name or code.

-

A very new or emerging molecule for which research has not yet been published.

-

An incorrect or outdated designation.

Without any foundational information on the structure, target, or biological activity of this compound, it is impossible to generate the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.

For researchers, scientists, and drug development professionals interested in the in silico analysis of a novel compound, a general workflow would typically involve the following steps.

General Workflow for In Silico Drug Discovery and Modeling

This generalized workflow illustrates the typical process for in silico analysis of a small molecule compound.

Caption: A generalized workflow for in silico drug discovery.

Further investigation into the correct identification or alternative names for "this compound" is necessary to provide the specific technical details requested. Should information on this compound become publicly available, a detailed analysis can be performed.

In Silico Modeling and Docking Studies of (E/Z)-HA155: A Review of Publicly Available Data

Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available for a compound designated as "(E/Z)-HA155." Consequently, a detailed technical guide on its in silico modeling, docking studies, mechanism of action, and associated signaling pathways cannot be provided at this time.

The search terms used, including "this compound in silico modeling," "this compound molecular docking studies," "this compound mechanism of action," "this compound signaling pathway," and "this compound experimental protocols," did not yield any relevant results pertaining to this specific molecule. This suggests that "this compound" may be a compound that is:

-

Internal to a specific research institution or company and has not yet been disclosed in public literature.

-

Designated by a different public name or code.

-

A very new or emerging molecule for which research has not yet been published.

-

An incorrect or outdated designation.

Without any foundational information on the structure, target, or biological activity of this compound, it is impossible to generate the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.

For researchers, scientists, and drug development professionals interested in the in silico analysis of a novel compound, a general workflow would typically involve the following steps.

General Workflow for In Silico Drug Discovery and Modeling

This generalized workflow illustrates the typical process for in silico analysis of a small molecule compound.

Caption: A generalized workflow for in silico drug discovery.

Further investigation into the correct identification or alternative names for "this compound" is necessary to provide the specific technical details requested. Should information on this compound become publicly available, a detailed analysis can be performed.

(E/Z)-HA155: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-HA155, also known as HA155 or Autotaxin Inhibitor IV, is a potent and selective small molecule inhibitor of Autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1][2] As a boronic acid-based compound, this compound exhibits high affinity for the active site of ATX, effectively blocking its enzymatic activity and the subsequent production of the oncometabolite LPA. The dysregulation of the ATX-LPA axis has been implicated in the pathology of numerous diseases, including cancer, fibrosis, and inflammation, making this compound a compound of significant interest for therapeutic development.[3][4][5] This technical guide provides an in-depth overview of the core aspects of this compound, focusing on its mechanism of action, potential therapeutic targets, and the experimental methodologies used for its characterization.

Core Concepts: Mechanism of Action and Therapeutic Rationale

The primary therapeutic target of this compound is Autotaxin (ATX), a secreted lysophospholipase D. ATX catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA), a signaling lipid that exerts its effects by binding to a family of G protein-coupled receptors (LPARs).[6][7] The binding of LPA to its receptors activates multiple downstream signaling pathways, including the Ras-MAPK, PI3K-Akt, and Rho-ROCK pathways, which are critically involved in cell proliferation, migration, survival, and angiogenesis.[6][7]

In various cancers, the ATX-LPA signaling axis is often upregulated, contributing to tumor growth, metastasis, and resistance to therapy.[3][4] By inhibiting ATX, this compound reduces the production of LPA, thereby attenuating the pro-tumorigenic signaling cascades. The boronic acid moiety of this compound is designed to target the active-site threonine (T210) in ATX, leading to potent and selective inhibition.[8]

Quantitative Data Presentation

The inhibitory potency of this compound against Autotaxin has been quantified in enzymatic assays. The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 5.7 nM | Recombinant human ATX, LPC as substrate, choline (B1196258) release assay. | [1][8] |

| IC50 | 6 ± 0.8 nM | ATX-β with LPC 18:1 as substrate. | [9] |

Signaling Pathway

The following diagram illustrates the Autotaxin-LPA signaling pathway and the point of intervention for this compound.

Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Autotaxin (ATX) Inhibition Assay (Choline Release Assay)

This protocol is adapted from the methods described in the primary literature for the characterization of boronic acid-based ATX inhibitors.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ATX.

Materials:

-

Recombinant human ATX

-

Lysophosphatidylcholine (LPC) as substrate

-

This compound

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl2 and MgCl2)

-

Choline oxidase

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

96-well microplate

-

Plate reader capable of fluorescence measurement

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution to create a range of inhibitor concentrations.

-

In a 96-well microplate, add the assay buffer, recombinant human ATX, and the diluted this compound or vehicle control.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the LPC substrate to each well.

-

Incubate the reaction mixture for a specific duration (e.g., 60 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

To detect the amount of choline produced, add a detection mixture containing choline oxidase, HRP, and Amplex Red to each well.

-

Incubate the plate in the dark at room temperature for a sufficient time to allow for color development.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

-

Calculate the percentage of ATX inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability/Proliferation Assay (MTT Assay)

This is a general protocol for assessing the effect of this compound on cancer cell viability and proliferation. The specific cell lines and concentrations of this compound would need to be optimized for each experiment.

Objective: To evaluate the cytotoxic or anti-proliferative effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution of the formazan.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Tumor Xenograft Model

This is a generalized protocol for evaluating the in vivo anti-tumor efficacy of this compound. Specific details such as the mouse strain, tumor cell line, and dosing regimen need to be optimized.

Objective: To assess the ability of this compound to inhibit tumor growth in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line capable of forming tumors in mice

-

Matrigel (optional, to enhance tumor formation)

-

This compound formulated for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with ethical guidelines

Procedure:

-

Culture the selected cancer cells to a sufficient number.

-

Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

-

Subcutaneously inject a defined number of cells into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice according to the planned dosing schedule (e.g., daily intraperitoneal injections).

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

-